molecular formula C6H6ClNO B183061 2-Amino-6-chlorophenol CAS No. 38191-33-2

2-Amino-6-chlorophenol

Cat. No.: B183061
CAS No.: 38191-33-2
M. Wt: 143.57 g/mol
InChI Key: QUIIUKFPLUUSGQ-UHFFFAOYSA-N
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Description

2-Amino-6-chlorophenol is an organic compound with the molecular formula C6H6ClNO. It is a derivative of phenol, where the hydroxyl group is substituted with an amino group at the ortho position and a chlorine atom at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-chlorophenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 2,6-dichlorophenol with ammonia. The reaction typically occurs under basic conditions and elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2-aminophenol. This process requires careful control of reaction conditions to ensure selective chlorination at the desired position. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-chlorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Amino-5-chlorophenol
  • 2-Amino-4-chlorophenol
  • 2-Amino-3-chlorophenol

Comparison: 2-Amino-6-chlorophenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity in substitution reactions and varying degrees of biological activity.

Properties

IUPAC Name

2-amino-6-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIIUKFPLUUSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424552
Record name 2-amino-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38191-33-2
Record name 2-amino-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chlorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-6-nitrophenol (1.210 g, 6.972 mmol) in ethanol (50 mL) was treated with iron powder (1.947 g, 34.86 mmol) and concentrated HCl (3 mL). The yellow mixture was heated to reflux for 18 h and then cooled to room temperature. The reaction mixture was filtered through a pad of Celite, and the filtrate was neutralized with satd aq NaHCO3 solution. The resulting gray suspension was filtered through a pad of Celite, and the filtrate was extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give a black solid. Trituration with heptane afforded 2-amino-6-chlorophenol (0.577 g, 58%) as a dark brown solid. RP-HPLC (25 to 100% CH3CN in 0.1 N aqueous ammonium acetate over 10 min at 1 mL/min using a Hypersil HS C18, 100 Å, 5 μm, 250×4.6 mm column) tr=7.30 min., 91%; m/z 143 (MH+).
Quantity
1.21 g
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3 mL
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50 mL
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1.947 g
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Synthesis routes and methods II

Procedure details

6-chloro-2-aminophenol (12B) was prepared from 12A according to the procedure described for preparing 9B in Example 9.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-chlorophenol
Reactant of Route 2
2-Amino-6-chlorophenol
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Reactant of Route 4
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2-Amino-6-chlorophenol
Reactant of Route 6
2-Amino-6-chlorophenol
Customer
Q & A

Q1: What is the significance of using 2-amino-6-chlorophenol in the synthesis of chlorzoxazone?

A: this compound is a key starting material in the synthesis of chlorzoxazone. The research highlights a novel one-step synthesis method where this compound reacts with trichloromethyl chloroformate (diphosgene) to directly produce chlorzoxazone. [] This method offers advantages over traditional multi-step processes, including simplified operation, milder reaction conditions, easier purification, and a higher yield of chlorzoxazone. []

Q2: The research mentions the reaction can proceed without a catalyst. Why is this noteworthy?

A: Many organic reactions, especially those involving ring formation, benefit from catalysts to improve reaction rate and yield. The fact that this reaction proceeds efficiently without a catalyst is significant. It simplifies the process and avoids potential challenges associated with catalyst removal and purification. [] Additionally, the research found that common catalysts like active carbon, pyridine, triethylamine, and N,N-dimethylformamide (DMF) actually led to an uncontrollable reaction, making their absence crucial for controlled synthesis. [] This highlights the unique reactivity of this compound with diphosgene.

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